Carbinoxamine Maleate

Description

Carbinoxamine Maleate is an ethanolamine class of H1 antihistamines with mild antimuscarinic and sedative properties. Carbinoxamine diminishes the typical histaminergic effects on H1-receptors in bronchial smooth muscle, capillaries, and gastrointestinal smooth muscle, including vasodilation, bronchoconstriction, increased vascular permeability, pain, itching, and spasmodic contractions of gastrointestinal smooth muscle. Carbinoxamine maleate is used to provide symptomatic relieve of allergic symptoms.

CARBINOXAMINE MALEATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 6 approved indications.

Carbinoxamine is a first generation antihistamine that competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. The product label for carbinoxamine as an over the counter cough and cold medicine is being modified to state "do not use" in children under 4 years of age in order to prevent and reduce misuse, as many unapproved carbinoxamine-containing preparations contained inappropriate labeling, which promoted unapproved uses (including management of congestion, cough, the common cold, and the use in children under 2 years of age), which can potentially cause serious health risks.

See also: Carbinoxamine (has active moiety).

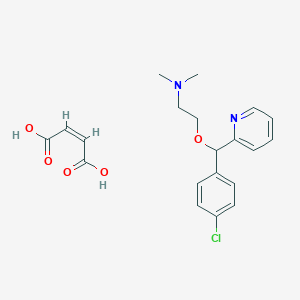

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNWHCVWDRNXAZ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

486-16-8 (Parent) | |

| Record name | Carbinoxamine maleate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0047828 | |

| Record name | Carbinoxamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3505-38-2 | |

| Record name | Carbinoxamine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3505-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbinoxamine maleate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBINOXAMINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CARBINOXAMINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2-[(4-chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethyl-, (2Z)-2-butenedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbinoxamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbinoxamine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBINOXAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02O55696WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Vitro Anticholinergic Properties of Carbinoxamine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbinoxamine (B1668352) maleate (B1232345), a first-generation ethanolamine (B43304) derivative antihistamine, is recognized for its therapeutic efficacy in managing allergic conditions.[1][2] Beyond its primary histamine (B1213489) H1 receptor antagonism, carbinoxamine exhibits notable anticholinergic (antimuscarinic) properties, contributing to both its therapeutic effects and side-effect profile.[3][4][5][6] This technical guide provides a comprehensive overview of the in-vitro methodologies employed to characterize the anticholinergic profile of carbinoxamine maleate. It details the experimental protocols for receptor binding assays and functional assessments, outlines data analysis techniques, and presents illustrative data in structured tables. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction to Anticholinergic Properties

The anticholinergic activity of a compound refers to its ability to block the action of the neurotransmitter acetylcholine (B1216132) (ACh) at muscarinic receptors.[7] Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are categorized into five subtypes (M1-M5) with distinct tissue distributions and signaling pathways. The interaction of a ligand with these receptors can be quantified by its binding affinity (Ki) and its functional effect, either as an agonist (activator) or an antagonist (inhibitor). For an antagonist like carbinoxamine, its potency is often expressed as an IC50 value in functional assays or as a pA2 value derived from Schild analysis.

Receptor Binding Affinity of Carbinoxamine Maleate

Radioligand binding assays are a fundamental in-vitro technique to determine the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, allowing for the calculation of the inhibition constant (Ki).

While specific Ki values for carbinoxamine maleate at each muscarinic receptor subtype were not available in the reviewed literature, the following table illustrates how such data would be presented.

Table 1: Illustrative Muscarinic Receptor Binding Affinity of Carbinoxamine Maleate

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

|---|---|---|---|

| M1 | [³H]-Pirenzepine | CHO-K1 cells | Data not available |

| M2 | [³H]-AF-DX 384 | Rat cardiac membranes | Data not available |

| M3 | [³H]-4-DAMP | Human bladder smooth muscle | Data not available |

| M4 | [³H]-Himbacine | Rat striatal membranes | Data not available |

| M5 | [³H]-NMS | HEK293 cells | Data not available |

Note: The data in this table is illustrative and intended to demonstrate the format of presentation. Specific experimental values for carbinoxamine maleate were not found in the provided search results.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity of carbinoxamine maleate for muscarinic receptors.

Materials:

-

Cell membranes from a cell line stably expressing a human muscarinic receptor subtype (e.g., CHO-K1 for M1).

-

Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Carbinoxamine maleate stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., 1 µM Atropine).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + atropine), and competitive binding (radioligand + membranes + varying concentrations of carbinoxamine maleate).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the carbinoxamine maleate concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism of Carbinoxamine Maleate

Functional assays assess the effect of a compound on the physiological response induced by an agonist. For an anticholinergic compound, this typically involves measuring the inhibition of an ACh- or carbachol-induced response.

Isolated Tissue Bath Assays

Isolated tissue bath experiments are a classic method to evaluate the functional antagonism of a drug on smooth muscle contraction.

While specific pA2 values for carbinoxamine maleate were not found in the literature, the following table illustrates how data from such experiments would be presented.

Table 2: Illustrative Functional Antagonism of Carbinoxamine Maleate in Guinea Pig Ileum

| Agonist | Antagonist | pA₂ | Schild Slope |

|---|---|---|---|

| Carbachol (B1668302) | Carbinoxamine Maleate | Data not available | Data not available |

Note: The data in this table is illustrative. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Materials:

-

Guinea pig ileum segment.

-

Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂.

-

Carbachol (agonist).

-

Carbinoxamine maleate.

-

Isolated tissue bath system with isometric force transducer.

Procedure:

-

Tissue Preparation: A segment of guinea pig ileum is suspended in an isolated tissue bath containing aerated Krebs-Henseleit solution at 37°C.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to carbachol is generated by adding increasing concentrations of carbachol to the bath and recording the contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of carbinoxamine maleate for a predetermined period.

-

Second Agonist Curve: A second cumulative concentration-response curve to carbachol is generated in the presence of carbinoxamine maleate.

-

Repeat: Steps 4 and 5 are repeated with increasing concentrations of carbinoxamine maleate.

-

Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, and the slope should be close to 1 for competitive antagonism.[8]

Cell-Based Functional Assays

Cell-based assays provide a high-throughput alternative to tissue-based experiments for assessing functional antagonism.

M1, M3, and M5 muscarinic receptors couple to Gq proteins, and their activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays measure this change in [Ca²⁺]i as a readout of receptor activation.

While specific IC50 values for carbinoxamine maleate in a calcium mobilization assay were not available, the following table illustrates the expected data presentation.

Table 3: Illustrative Inhibition of Carbachol-Induced Calcium Mobilization by Carbinoxamine Maleate in CHO-M3 Cells

| Cell Line | Agonist | Antagonist | IC₅₀ (nM) |

|---|---|---|---|

| CHO-hM3 | Carbachol | Carbinoxamine Maleate | Data not available |

Note: The data in this table is illustrative. IC₅₀ represents the concentration of an antagonist that inhibits the agonist response by 50%.

Materials:

-

Cells stably expressing the target muscarinic receptor (e.g., CHO-hM3).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Carbachol.

-

Carbinoxamine maleate.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of carbinoxamine maleate.

-

Agonist Stimulation: Add a fixed concentration of carbachol (typically the EC80) to stimulate the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the inhibitory effect of carbinoxamine maleate on the carbachol-induced calcium response and calculate the IC50 value from the concentration-response curve.

Conclusion

References

- 1. biocomppharma.com [biocomppharma.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carbinoxamine Maleate | C20H23ClN2O5 | CID 5282409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. What is the mechanism of Carbinoxamine Maleate? [synapse.patsnap.com]

- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

An In-depth Technical Guide to the Synthesis and Characterization of Carbinoxamine Maleate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the synthesis and characterization of Carbinoxamine Maleate (B1232345) polymorphs, an antihistamine agent. It details experimental protocols for polymorph screening and characterization using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Quantitative data is summarized in structured tables for comparative analysis, and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to Carbinoxamine Maleate and Polymorphism

Carbinoxamine maleate is a first-generation antihistamine and anticholinergic agent used to treat allergic conditions such as hay fever and urticaria.[1] Like many pharmaceutical compounds, Carbinoxamine Maleate can exist in different polymorphic forms.[2][3] The specific crystalline structure of an API can affect its melting point, dissolution rate, and stability, making polymorph identification and control a crucial aspect of drug development.[2]

The study of Carbinoxamine Maleate polymorphs involves the synthesis of different crystalline forms, typically through recrystallization from various solvents under controlled conditions, and their subsequent characterization using a suite of analytical techniques to elucidate their unique physical and structural properties.[2][3]

Synthesis of Carbinoxamine Maleate Polymorphs: A Screening Approach

The generation of different polymorphic forms of Carbinoxamine Maleate is primarily achieved through recrystallization.[2] The choice of solvent, cooling rate, and other crystallization conditions can influence the resulting crystalline form.[2] A systematic polymorph screen is often employed to explore a wide range of crystallization conditions to identify as many polymorphic forms as possible.

General Polymorph Screening Workflow

The following diagram illustrates a general workflow for a polymorph screen of Carbinoxamine Maleate.

Experimental Protocol: Recrystallization

The following protocols are based on methods described in the literature for the synthesis of Carbinoxamine Maleate polymorphs and general polymorph screening procedures.

2.2.1. General Recrystallization from a Single Solvent

-

Dissolution: Dissolve a known quantity of Carbinoxamine Maleate in a minimum amount of a selected solvent (e.g., isopropanol (B130326), methanol, acetone, acetonitrile) at an elevated temperature (e.g., near the solvent's boiling point) to create a saturated solution.[2]

-

Cooling:

-

Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. The flask can be insulated to further decrease the cooling rate. Once at room temperature, the solution can be transferred to a refrigerator (2-8 °C) to promote further crystallization.

-

Rapid Cooling: Quickly cool the hot, saturated solution in an ice bath or other cooling bath.

-

-

Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature.

2.2.2. Recrystallization from a Mixed Solvent System (Antisolvent Crystallization)

-

Dissolution: Dissolve Carbinoxamine Maleate in a "good" solvent (a solvent in which it is highly soluble).

-

Antisolvent Addition: Slowly add an "antisolvent" (a solvent in which Carbinoxamine Maleate is poorly soluble but is miscible with the "good" solvent) to the solution until turbidity is observed, indicating the onset of precipitation.

-

Crystallization: Allow the solution to stand at a controlled temperature to allow for crystal growth.

-

Isolation: Collect the crystals by filtration as described above.

2.2.3. Example Protocol for a Specific Crystalline Form

A specific crystalline form of Carbinoxamine Maleate has been prepared using the following method[4]:

-

Dissolve 20g of Carbinoxamine Maleate in 200g of a mixed solvent of ethyl acetate (B1210297) and isopropanol (3:1 volume ratio) at 50 °C.

-

Stir the solution for 30 minutes at 50 °C.

-

Allow the solution to cool naturally to 25 °C to induce crystallization.

-

Filter the resulting crystals and wash twice with the ethyl acetate/isopropanol mixed solvent.

-

Dry the collected crystals under forced air at 50 °C for 6 hours.

Characterization of Carbinoxamine Maleate Polymorphs

The unique solid-state properties of each polymorph are elucidated through a combination of analytical techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying and differentiating crystalline polymorphs. Each polymorph will produce a unique diffraction pattern based on its crystal lattice structure.

3.1.1. Experimental Protocol: PXRD

-

Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. Pack the powder into a sample holder.

-

Instrument Parameters (Typical):

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 5° to 40°

-

Step Size: 0.02°

-

Scan Speed: 1°/min

-

3.1.2. Data Presentation: PXRD

The following table summarizes the reported PXRD data for a crystalline form of Carbinoxamine Maleate.[4]

| d-spacing (Å) |

| 9.005 |

| 5.768 |

| 5.265 |

| 4.657 |

| 4.401 |

| 4.292 |

| 4.063 |

| 3.920 |

| 3.817 |

| 3.508 |

| 3.343 |

| 3.202 |

| 2.940 |

| 2.831 |

| 2.490 |

Note: The error margin for the d-spacing values is reported as ± 0.2 Å.[4]

Studies have also reported that major PXRD peaks for different Carbinoxamine Maleate polymorphs can be found in the range of 4.26 Å to 4.49 Å.[2][3]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion of a polymorph, which are unique thermal properties.

3.2.1. Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Instrument Parameters (Typical):

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 200 °C

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min

-

Reference: An empty, sealed aluminum pan

-

3.2.2. Data Presentation: DSC

The thermal properties of different Carbinoxamine Maleate polymorphs are summarized in the table below.[2]

| Polymorph Sample | Onset (°C) | Peak (°C) | Endset (°C) | Enthalpy of Fusion (J/g) |

| Carbinoxamine Maleate | 116.81 | 119.98 | 122.87 | -102.37 |

| Polymorph I | 120.54 | 122.54 | 123.75 | -103.01 |

| Polymorph IIA | 118.92 | 120.18 / 121.57 | 121.02 / 123.17 | -3.63 |

Note: The negative sign for the enthalpy of fusion indicates an endothermic process (melting).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups within the molecule. Differences in the crystal packing and molecular conformation of polymorphs can lead to subtle but measurable differences in their FTIR spectra, particularly in the fingerprint region.

3.3.1. Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the powdered sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters (Typical):

-

Scan Range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

3.3.2. Data Presentation: FTIR

While the overall functional groups remain the same across polymorphs, variations in peak positions and shapes can be observed. Key absorption bands for Carbinoxamine Maleate are presented below.[2]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | ~3428-3429 |

| C=O stretch (acid) | ~1701 |

| C=N stretch | ~1578-1580 |

Variations in the aromatic and alkyl ether regions of the spectra are particularly useful for differentiating between polymorphs.[2]

Integrated Characterization Workflow

A combination of these analytical techniques is essential for the comprehensive characterization of Carbinoxamine Maleate polymorphs. The following diagram illustrates a typical workflow for the characterization of a newly synthesized solid form.

Conclusion

The successful development of a pharmaceutical product containing Carbinoxamine Maleate relies on a thorough understanding and control of its polymorphic forms. This guide has outlined the fundamental approaches to the synthesis of these polymorphs through systematic recrystallization screening and has provided detailed protocols for their characterization using PXRD, DSC, and FTIR spectroscopy. The quantitative data and workflows presented herein serve as a valuable resource for researchers and drug development professionals, enabling them to effectively identify, differentiate, and control the polymorphic forms of Carbinoxamine Maleate to ensure consistent product quality and therapeutic performance.

References

Carbinoxamine Maleate: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbinoxamine (B1668352) maleate (B1232345) is a first-generation antihistamine of the ethanolamine (B43304) class, recognized for its efficacy in the symptomatic relief of various allergic conditions.[1][2] As a histamine (B1213489) H1 receptor antagonist, it competitively inhibits the effects of histamine on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties and solubility of carbinoxamine maleate, presenting key data in a structured format, detailing experimental protocols for their determination, and visualizing associated molecular pathways and experimental workflows.

Physicochemical Properties

Carbinoxamine maleate is a white crystalline powder. The fundamental physicochemical characteristics of carbinoxamine maleate are summarized in the table below, providing a consolidated reference for researchers and formulation scientists.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉ClN₂O · C₄H₄O₄ | [3] |

| Molecular Weight | 406.86 g/mol | [3] |

| CAS Number | 3505-38-2 | |

| Appearance | White crystalline powder | [3] |

| Melting Point | 116-121 °C | [3] |

| pKa | Data not available in the searched literature | |

| LogP | Data not available in the searched literature |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Carbinoxamine maleate exhibits a range of solubilities in various common solvents.

| Solvent | Qualitative Solubility | Quantitative Solubility | Source |

| Water | Very soluble / Freely soluble | 77 mg/mL | [3][4][5] |

| Alcohol (Ethanol) | Freely soluble | 77 mg/mL | [3][5] |

| Chloroform | Freely soluble | Data not available | [3] |

| Ether | Slightly soluble | Data not available | [3] |

| DMSO | Soluble | 81 mg/mL | [6] |

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail the methodologies for determining the melting point and solubility of carbinoxamine maleate, based on United States Pharmacopeia (USP) general chapters.

Melting Point Determination (Adapted from USP <741>)

The determination of the melting range or temperature is a fundamental method for assessing the purity of a crystalline compound.[7]

Apparatus: A calibrated melting point apparatus capable of controlled heating and accurate temperature measurement.

Procedure (Class Ia):

-

Sample Preparation: The carbinoxamine maleate sample should be a fine, dry powder. If necessary, gently pulverize the crystals.

-

Capillary Filling: A small quantity of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2.5-3.5 mm.[1]

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate. For a precise measurement, an initial rapid heating can be performed to determine an approximate melting point. Subsequently, a new sample is heated at a slower rate, typically 1 °C/minute, starting from a temperature about 5-10 °C below the expected melting point.[1]

-

Observation: The temperature at which the substance is first observed to collapse or form a liquid is recorded as the beginning of the melting range. The temperature at which the substance is completely transformed into a liquid is recorded as the end of the melting range.[7]

Solubility Determination (Adapted from USP <1236>)

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance.[8][9]

Procedure:

-

System Preparation: A surplus amount of carbinoxamine maleate is added to a flask containing a known volume of the desired solvent (e.g., purified water, ethanol). The excess solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation should be sufficient to keep the solid suspended.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. The sample is then filtered, typically using a syringe filter that does not interact with the drug substance.

-

Analysis: The concentration of carbinoxamine maleate in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment should be performed in replicate to ensure the precision of the results.

Mechanism of Action and Signaling Pathway

Carbinoxamine maleate functions as a competitive antagonist of the histamine H1 receptor.[2] The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[10][11] This initiates a downstream signaling cascade that ultimately leads to the physiological effects associated with allergic responses. By blocking this initial binding step, carbinoxamine prevents the activation of this pathway.[12]

Caption: Histamine H1 Receptor Signaling Pathway Antagonized by Carbinoxamine Maleate.

Experimental Workflow Visualization

The logical flow of experiments to characterize a pharmaceutical substance like carbinoxamine maleate is critical for systematic drug development. The following diagram illustrates a typical workflow.

Caption: General Experimental Workflow for Physicochemical Characterization.

References

- 1. thinksrs.com [thinksrs.com]

- 2. What is the mechanism of Carbinoxamine Maleate? [synapse.patsnap.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. DailyMed - CARBINOXAMINE MALEATE solution CARBINOXAMINE MALEATE tablet [dailymed.nlm.nih.gov]

- 5. adooq.com [adooq.com]

- 6. selleckchem.com [selleckchem.com]

- 7. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 8. biorelevant.com [biorelevant.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. SMPDB [smpdb.ca]

Unveiling the Solid-State Architecture of Carbinoxamine Maleate: A Technical Guide to its Crystal Structure and Molecular Conformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and molecular conformation of Carbinoxamine (B1668352) Maleate (B1232345), a first-generation antihistamine. Understanding the three-dimensional arrangement of this active pharmaceutical ingredient (API) at the atomic level is crucial for drug development, formulation, and comprehending its pharmacological activity. This document summarizes key crystallographic data, details experimental protocols for its determination, and visualizes the logical workflow and structural relationships.

Crystal Structure and Physicochemical Properties

Carbinoxamine maleate, chemically known as 2-[(4-chlorophenyl)-2-pyridinylmethoxy]-N, N-dimethylethanamine (Z)-2-butenedioate (1:1), is a white crystalline powder.[1] It is highly soluble in water and alcohol.[1] The crystal structure of Carbinoxamine Maleate was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell.[2][3] This crystallization occurs with spontaneous resolution of the enantiomers, and the absolute configuration of the carbinoxamine molecule in the analyzed crystal was determined to be S.[2][3]

The crystal structure is characterized by the formation of ion pairs between the carbinoxamine monocation and the maleate monoanion, which are linked by an intermolecular hydrogen bond.[2][3] The maleate anion itself features a short intramolecular hydrogen bond.[2]

Crystallographic Data

The following table summarizes the key crystallographic data for Carbinoxamine Maleate.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₂₀ClN₂O⁺ · C₄H₃O₄⁻ | [2][3] |

| Molecular Weight | 406.86 g/mol | [1] |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | P2₁2₁2₁ | [2][3] |

| a | 10.527 (3) Å | [2][3] |

| b | 11.151 (3) Å | [2][3] |

| c | 17.626 (4) Å | [2][3] |

| Z | 4 | [2][3] |

| R-value | 0.045 | [2][3] |

A different crystalline form of Carbinoxamine Maleate has also been identified through X-ray powder diffraction (XRPD), characterized by the following d-spacing values.

| d-spacing (Å) |

| 9.005 |

| 5.768 |

| 5.265 |

| 4.657 |

| 4.401 |

| 4.292 |

| 4.063 |

| 3.920 |

| 3.817 |

| 3.508 |

| 3.343 |

| 3.202 |

| 2.940 |

| 2.831 |

| 2.490 |

| (Note: The limit of error for the d-values is ±0.2 Å)[4] |

Molecular Conformation

The conformation of the carbinoxamine molecule in the crystal is of significant interest due to its relationship with its antihistaminic activity. The five-membered aminoethyl chain adopts a specific conformation that maintains a particular distance between the amino nitrogen and the centroid of one of the aromatic rings.[2][3] This spatial relationship is a common feature observed in other histamine (B1213489) H1 receptor antagonists, suggesting its importance for receptor binding. Conformational energy calculations have indicated that the conformation observed in the crystal corresponds to a minimum energy state for the free ion, suggesting that this arrangement is energetically favorable.[2][3]

Experimental Protocols

The determination of the crystal structure of Carbinoxamine Maleate involved the following key experimental steps:

Crystallization

A suitable single crystal for X-ray diffraction was obtained from a crystal with dimensions 0.2 x 0.3 x 0.4 mm.[2] A patented method for preparing a crystalline form of carbinoxamine maleate involves dissolving the compound in an organic solvent like ethyl acetate (B1210297), followed by crystallization.[4] For example, 20g of carbinoxamine maleate is dissolved in 300g of ethyl acetate at 50°C, stirred, and then allowed to cool to 25°C to induce crystallization.[4] The resulting crystals are filtered, washed, and dried.[4]

X-ray Data Collection

Intensity data were collected using an automatic Siemens AED diffractometer with Ni-filtered Cu Kα radiation.[2] A total of 1507 reflections were collected for θ < 55°, of which 1448 with I₀ > 3σ(I₀) were used in the structure refinement.[2]

Structure Solution and Refinement

The crystal structure was solved and refined to a final R-value of 0.045 for the 1448 observed reflections.[2][3]

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for crystal structure determination and the logical relationship between the determined structure and the molecule's pharmacological activity.

Caption: Experimental workflow for determining the crystal structure of Carbinoxamine Maleate.

References

Spectroscopic analysis of Carbinoxamine Maleate for identification

An In-depth Technical Guide to the Spectroscopic Analysis of Carbinoxamine (B1668352) Maleate (B1232345) for Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbinoxamine maleate is a first-generation antihistamine of the ethanolamine (B43304) class, possessing both H1-receptor antagonist and anticholinergic properties.[1][2] It is utilized in pharmaceutical formulations to treat allergic conditions such as hay fever and is also employed for managing mild cases of Parkinson's disease.[1] Rigorous identification and characterization of this active pharmaceutical ingredient (API) are critical for ensuring drug quality, safety, and efficacy. Spectroscopic techniques are fundamental tools in this process, providing detailed information about the molecule's structure, functional groups, and purity. This guide details the core spectroscopic methods for the analysis of Carbinoxamine Maleate, providing experimental protocols, quantitative data, and visual workflows.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis and identification of Carbinoxamine Maleate by measuring its absorbance of ultraviolet or visible light. The United States Pharmacopeia (USP) includes a UV absorption test for identification purposes.[3]

Quantitative Data

The absorption characteristics of Carbinoxamine Maleate can vary depending on the solvent and analytical method used. Key quantitative parameters are summarized below.

| Parameter | Value | Medium/Method | Reference |

| λmax (USP) | 260 nm | Methanol (B129727) | [3] |

| λmax (HPLC) | 225 nm | Phosphate Buffer/Methanol/Acetonitrile (B52724) | [4][5] |

| λmax (Assay) | 263 nm | Not Specified | [6] |

| λmax (Complex) | 538 nm | Ternary complex with Cu(II) and eosin (B541160) | [7][8] |

| Fluorescence | λex: 273 nmλem: 308 nm | Methanol | [9] |

Experimental Protocols

This protocol is based on the USP monograph for Carbinoxamine Maleate.[3]

-

Solution Preparation : Accurately weigh and dissolve a quantity of Carbinoxamine Maleate in methanol to obtain a final concentration of 50 µg per mL.

-

Reference Standard : Prepare a solution of USP Carbinoxamine Maleate Reference Standard (RS) at the same concentration in the same medium.

-

Spectral Acquisition : Record the UV absorption spectrum of the sample solution and the standard solution between 200 nm and 400 nm using a suitable spectrophotometer with methanol as the blank.

-

Identification : The absorption spectrum of the sample solution should exhibit maxima and minima at the same wavelengths as that of the standard solution. The absorptivities at 260 nm, calculated on the dried basis, should not differ by more than 3.0%.[3]

This method measures the native fluorescence of the molecule for sensitive quantification.[9]

-

Solvent : Use methanol as the solvent.

-

Solution Preparation : Prepare standard and sample solutions of Carbinoxamine Maleate in methanol.

-

Instrument Setup : Set the spectrofluorometer to an excitation wavelength of 273 nm and an emission wavelength of 308 nm.

-

Measurement : Measure the fluorescence intensity of the prepared solutions. This method has a reported limit of detection of 0.66 ng/mL.[9]

Experimental Workflow Diagram

Caption: Workflow for UV-Vis spectroscopic identification of Carbinoxamine Maleate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a definitive identification technique that provides a molecular "fingerprint" of a substance by measuring the absorption of infrared radiation by its specific chemical bonds. The USP monograph specifies Infrared Absorption as a primary identification test.[4]

Quantitative Data

FTIR analysis is primarily qualitative for identification, focusing on the positions of absorption bands (in wavenumbers, cm⁻¹), which correspond to specific functional groups. While a full spectrum comparison is required, characteristic regions include:

-

C-H stretching (aromatic and aliphatic) : ~3100-2850 cm⁻¹

-

C=C stretching (aromatic) : ~1600-1450 cm⁻¹

-

C-O stretching (ether) : ~1250-1050 cm⁻¹

-

C-N stretching : ~1250-1020 cm⁻¹

-

C-Cl stretching : ~800-600 cm⁻¹

A study on polymorphic forms confirmed that while thermodynamic properties may differ, the fundamental functional group uniformity is maintained across polymorphs.[10]

Experimental Protocol (KBr Pellet Method)

This is a standard method for analyzing solid pharmaceutical samples.[11]

-

Sample Preparation : Dry the Carbinoxamine Maleate sample to remove moisture. Gently grind a small amount of the sample (1-2 mg).

-

Mixing : Add the ground sample to approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The typical sample-to-KBr ratio is 1:100.[11] Mix thoroughly in an agate mortar to ensure homogeneity.

-

Pellet Formation : Transfer the mixture to a pellet-forming die and press it under high pressure (approx. 15,000 psig) using a laboratory press to form a thin, transparent disc.[11]

-

Spectral Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and CO₂.

-

Data Collection : Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹.[11]

-

Identification : The infrared absorption spectrum of the sample preparation should be concordant with the spectrum of a USP Carbinoxamine Maleate RS preparation.

Experimental Workflow Diagram

Caption: Workflow for FTIR spectroscopic identification using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of a compound by probing the magnetic properties of atomic nuclei. ¹H NMR is particularly useful for confirming the identity and structure of Carbinoxamine Maleate.

Quantitative Data

¹H NMR data is reported as chemical shifts (δ) in parts per million (ppm). The specific chemical shifts for Carbinoxamine Maleate protons would need to be determined by running a reference standard under defined conditions (solvent, temperature). A study used ¹H NMR to assist in characterizing different polymorphic forms of the drug.[10]

Experimental Protocol (¹H NMR)

This protocol outlines the general steps for preparing a sample for NMR analysis.[12]

-

Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Concentration : Weigh an appropriate amount of Carbinoxamine Maleate to achieve a concentration of approximately 1-10 mM. For a typical molecular weight of 406.86 g/mol , this corresponds to roughly 2-20 mg dissolved in 0.7 mL of solvent.

-

Sample Preparation :

-

Place the weighed sample into a small, clean vial.

-

Add approximately 0.7 mL of the chosen deuterated solvent.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.[12]

-

-

Tube Filling : The final solution height in the NMR tube should be about 50 mm (5 cm) from the bottom.[12]

-

Data Acquisition : Place the NMR tube in the spectrometer. The instrument will then be tuned, locked onto the deuterium (B1214612) signal of the solvent, shimmed to optimize magnetic field homogeneity, and the ¹H NMR spectrum will be acquired.

-

Analysis : The resulting spectrum is processed (Fourier transform, phase correction, baseline correction) and integrated. The chemical shifts, splitting patterns, and integral values are compared against a reference spectrum or known structural data to confirm identity.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound and can be coupled with liquid chromatography (LC-MS) for highly sensitive and specific quantification.

Quantitative Data

The ionization technique significantly influences the resulting mass spectrum.

| Technique | Parameter | Value (m/z) | Note | Reference |

| Monoisotopic Mass | Exact Mass | 406.1295495 Da | For Carbinoxamine Maleate [C₂₀H₂₃ClN₂O₅] | [13] |

| EI-MS | Top 5 Peaks | 58.0, 71.0, 167.0, 72.0, 42.0 | For Carbinoxamine (free base) | [1] |

| LC-MS/MS (ESI+) | Precursor Ion | 291.2 | [M+H]⁺ for Carbinoxamine (free base) | [14][15] |

| LC-MS/MS (ESI+) | Product Ion | 167.1 | Fragment from precursor m/z 291.2 | [14][15] |

Experimental Protocol (LC-MS/MS)

This protocol is based on a published method for the quantification of carbinoxamine in plasma, which can be adapted for identification of the pure substance.[14][15]

-

Solution Preparation : Prepare a dilute solution of Carbinoxamine Maleate in a suitable solvent mixture, such as methanol/water.

-

Chromatographic System :

-

Column : BDS HYPERSIL C8 (100 x 4.6 mm) or equivalent.[14]

-

Mobile Phase : A mixture of acetonitrile and a buffer, such as 25 mM ammonium (B1175870) formate (B1220265) (e.g., 80:20 v/v).[14]

-

Flow Rate : Set an appropriate flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer Setup :

-

Injection and Analysis : Inject the sample solution into the LC-MS/MS system. The retention time of the peak and the specific mass transition confirm the identity of Carbinoxamine.

Experimental Workflow Diagram

Caption: Workflow for LC-MS/MS identification of Carbinoxamine.

References

- 1. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. trungtamthuoc.com [trungtamthuoc.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric determination of carbinoxamine maleate in pharmaceutical formulations by ternary complex formation with Cu(II) and eosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A fast spectrofluorimetric method for determination of carbinoxamine maleate in the nano-molar range. Application to pharmaceutical preparations, biological fluids and stability studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. jopcr.com [jopcr.com]

- 11. FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. Carbinoxamine Maleate | C20H23ClN2O5 | CID 5282409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. iosrjournals.org [iosrjournals.org]

- 15. researchgate.net [researchgate.net]

Carbinoxamine Maleate: A Comprehensive Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbinoxamine (B1668352) maleate (B1232345) is a first-generation antihistamine of the ethanolamine (B43304) class, characterized by its potent histamine (B1213489) H1 receptor antagonism and notable anticholinergic properties. This technical guide provides an in-depth review of the pharmacological and toxicological profile of carbinoxamine maleate, designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The document synthesizes available data on its mechanism of action, pharmacokinetics, and toxicology, presenting quantitative information in structured tables and elucidating key pathways and experimental procedures through detailed descriptions and visual diagrams. While carbinoxamine has a long history of clinical use for allergic conditions, this guide also highlights the significant gaps in publicly available non-clinical data, particularly concerning receptor binding affinities for muscarinic receptors and comprehensive genotoxicity and reproductive toxicity studies.

Pharmacology

Mechanism of Action

Carbinoxamine exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor.[1][2][3][4] By binding to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, carbinoxamine blocks the actions of endogenous histamine, thereby mitigating the symptoms of allergic reactions.[2][4] These symptoms include sneezing, rhinorrhea, itching, and watery eyes.

As a first-generation antihistamine, carbinoxamine readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[2] Furthermore, carbinoxamine possesses significant anticholinergic (antimuscarinic) properties, which contribute to its drying effects on nasal and bronchial secretions.[2][3][4]

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon histamine binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with histamine release. Carbinoxamine, by acting as an antagonist at the H1 receptor, blocks the initiation of this signaling cascade.

References

- 1. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Carbinoxamine Maleate? [synapse.patsnap.com]

- 3. (±)-Carbinoxamine | Histamine Receptor | 486-16-8 | Invivochem [invivochem.com]

- 4. Carbinoxamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

An In-Depth Exploration of Carbinoxamine Maleate's Binding Affinity to Histamine Receptors

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Carbinoxamine (B1668352) maleate (B1232345), a first-generation ethanolamine (B43304) antihistamine, is a potent antagonist of the histamine (B1213489) H1 receptor, a key target in the management of allergic conditions. This technical guide provides a comprehensive overview of carbinoxamine maleate's binding affinity to the four subtypes of histamine receptors (H1, H2, H3, and H4). A detailed examination of its receptor selectivity profile is presented, supported by quantitative binding data. Furthermore, this document outlines the experimental methodologies employed to determine these binding affinities and illustrates the associated histamine receptor signaling pathways. This in-depth exploration is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antihistamines and related pharmacodynamics.

Introduction

Histamine, a biogenic amine, plays a pivotal role in a multitude of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. First-generation antihistamines, such as carbinoxamine maleate, primarily exert their therapeutic effects by competitively inhibiting histamine at H1 receptor sites.[2][3][4] Understanding the binding affinity and selectivity of these compounds across all histamine receptor subtypes is crucial for elucidating their complete pharmacological profile, including both therapeutic actions and potential side effects. Carbinoxamine, in particular, is known for its efficacy in treating allergic rhinitis and urticaria, but also for its sedative and anticholinergic properties, which are characteristic of first-generation antihistamines due to their ability to cross the blood-brain barrier and interact with other receptors.[1][5]

Quantitative Binding Affinity of Carbinoxamine Maleate

The binding affinity of carbinoxamine maleate to histamine receptors is a critical determinant of its pharmacological activity. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Carbinoxamine Maleate Ki (nM) | Reference Compound | Reference Compound Ki (nM) |

| Histamine H1 Receptor | 2.3 | Mepyramine | ~1-5 |

| Histamine H2 Receptor | > 10,000 | Tiotidine | ~5-10 |

| Histamine H3 Receptor | > 10,000 | Clobenpropit | ~1-5 |

| Histamine H4 Receptor | > 10,000 | JNJ 7777120 | ~10-50 |

| Muscarinic Receptors | High Affinity (undetermined Ki) | Atropine | ~1-5 |

Note: The Ki values for H2, H3, and H4 receptors are greater than 10,000 nM, indicating very low to negligible binding affinity at these subtypes. The high affinity for muscarinic receptors contributes to the anticholinergic side effects of carbinoxamine.

Histamine Receptor Signaling Pathways

The four histamine receptor subtypes are coupled to different G-proteins and initiate distinct intracellular signaling cascades.

References

- 1. droracle.ai [droracle.ai]

- 2. Using Patient Profiles To Guide The Choice Of Antihistamines In The Primary Care Setting In Malaysia: Expert Consensus And Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Enantiomers of Carbinoxamine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbinoxamine (B1668352) maleate (B1232345), a first-generation antihistamine of the ethanolamine (B43304) class, is a chiral compound clinically used as a racemic mixture.[1][2] This guide provides a comprehensive technical overview of the stereochemistry, pharmacology, and pharmacokinetics of its individual enantiomers, (+)-carbinoxamine and (-)-carbinoxamine. While the racemic form is known for its histamine (B1213489) H1 receptor antagonism and anticholinergic properties, emerging evidence suggests potential stereoselectivity in its biological interactions.[3][4] This document consolidates available data on the differential properties of the enantiomers, outlines detailed experimental protocols for their separation and analysis, and explores their interaction with relevant signaling pathways. This information is intended to support further research and development in the field of antihistaminic and anticholinergic therapeutics.

Introduction

Carbinoxamine has been in clinical use for decades for the symptomatic relief of various allergic conditions, including hay fever, allergic rhinitis, and urticaria.[5][6][7] It functions as a competitive antagonist at histamine H1 receptors and also possesses notable anticholinergic (muscarinic receptor antagonist) activity, which contributes to its therapeutic effects and side-effect profile, particularly sedation.[1][2][3] As a chiral molecule, carbinoxamine exists as two enantiomers, the dextrorotatory (+) and levorotatory (-) forms. The levorotatory isomer is also known as Rotoxamine.[6] It is well-established in pharmacology that enantiomers of a chiral drug can exhibit distinct pharmacological and pharmacokinetic properties. This guide delves into the current understanding of the enantiomers of carbinoxamine maleate.

Stereochemistry and Physicochemical Properties

Carbinoxamine possesses a single chiral center at the carbon atom bonded to the p-chlorophenyl and 2-pyridyl groups.

Table 1: Physicochemical Properties of Carbinoxamine Enantiomers

| Property | (+)-Carbinoxamine | (-)-Carbinoxamine | Racemic Carbinoxamine |

| IUPAC Name | 2-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]-N,N-dimethylethanamine | 2-[(S)-(4-chlorophenyl)(pyridin-2-yl)methoxy]-N,N-dimethylethanamine | 2-[(4-chlorophenyl)(pyridin-2-yl)methoxy]-N,N-dimethylethanamine |

| Molecular Formula | C₁₆H₁₉ClN₂O | C₁₆H₁₉ClN₂O | C₁₆H₁₉ClN₂O |

| Molecular Weight | 290.79 g/mol | 290.79 g/mol | 290.79 g/mol |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | Optically inactive |

Pharmacology

The pharmacological activity of carbinoxamine is primarily attributed to its interaction with histamine H1 receptors and muscarinic receptors. While comprehensive comparative data for the individual enantiomers is limited, the known activity of the racemate provides a foundation for understanding their potential actions.

Histamine H1 Receptor Antagonism

Carbinoxamine competitively inhibits the action of histamine at H1 receptors, thereby mitigating the symptoms of allergic reactions.[3][8] The antagonism of these Gq-coupled receptors prevents the downstream signaling cascade involving phospholipase C activation and subsequent release of intracellular calcium.[9][10]

Anticholinergic Activity

As an ethanolamine-class antihistamine, carbinoxamine exhibits significant anticholinergic properties by acting as a muscarinic receptor antagonist.[1][11] This activity is responsible for the drying effects on mucous membranes and contributes to the sedative side effects. The stereoselectivity of this interaction for carbinoxamine enantiomers has not been extensively reported.

Signaling Pathways

The primary signaling pathway affected by carbinoxamine is the Gq-protein coupled pathway associated with the histamine H1 receptor. Antagonism of this receptor by carbinoxamine prevents histamine-induced activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[9][12] This ultimately leads to a reduction in intracellular calcium mobilization and a decrease in the inflammatory response.

Figure 1: Histamine H1 Receptor Signaling Pathway Antagonized by Carbinoxamine.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of carbinoxamine enantiomers may exhibit stereoselectivity.

Absorption and Distribution

Racemic carbinoxamine is well-absorbed orally, with peak plasma concentrations reached within 1.5 to 5 hours.[13]

Metabolism

Carbinoxamine is extensively metabolized in the liver, likely involving the cytochrome P450 (CYP) enzyme system.[14] Specifically, CYP3A4 has been identified as a protein association for carbinoxamine.[15] It is plausible that the enantiomers are differentially metabolized by CYP isoforms, which could lead to variations in their pharmacokinetic profiles.

Excretion

The metabolites of carbinoxamine are primarily excreted in the urine.[14]

Stereoselective Pharmacokinetics

There are conflicting reports regarding the stereoselective pharmacokinetics of carbinoxamine. A study in rats indicated that the absorption and elimination processes of the enantiomers were not stereoselective, and no chiral inversion was observed.[4][16] Conversely, a separate study mentioned that the pharmacokinetics of the enantiomers were found to be stereoselective in human plasma.[4] This discrepancy highlights the need for further investigation in humans to fully characterize the pharmacokinetic profiles of the individual enantiomers.

Table 2: Summary of Pharmacokinetic Parameters of Carbinoxamine Enantiomers in Rats [16]

| Parameter | (+)-Carbinoxamine | (-)-Carbinoxamine |

| Linearity (ng/mL) | 0.1 - 100 | 0.1 - 100 |

| Accuracy (%) | 87.4 - 113.8 | 87.4 - 113.8 |

| Intra-day Precision (%) | < 9.4 | < 9.4 |

| Inter-day Precision (%) | < 9.4 | < 9.4 |

| Stereoselectivity | Not observed in rats | Not observed in rats |

| Chiral Inversion | Not observed in rats | Not observed in rats |

Experimental Protocols

Chiral Separation of Carbinoxamine Enantiomers

A validated HPLC-MS/MS method for the chiral separation of carbinoxamine enantiomers has been reported.[16]

-

Chromatographic System: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

Chiral Stationary Phase: Chiralpak ID column.

-

Mobile Phase: Acetonitrile–water–ammonia solution (90:10:0.1, v/v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

-

Resolution: A baseline separation with a resolution of 3.82 can be achieved under these conditions.[16]

Figure 2: Experimental Workflow for Chiral Separation of Carbinoxamine Enantiomers.

Histamine H1 Receptor Binding Assay

A competitive radioligand binding assay can be employed to determine the binding affinities (Ki) of the carbinoxamine enantiomers for the histamine H1 receptor.

-

Receptor Source: Membranes from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-mepyramine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Incubate receptor membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the unlabeled carbinoxamine enantiomer.

-

Separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Inositol Phosphate (B84403) (IP) Accumulation Assay

To assess the functional antagonism of the H1 receptor by the carbinoxamine enantiomers, an inositol phosphate accumulation assay can be performed. This assay measures the inhibition of histamine-stimulated IP production.

-

Cell Line: Cells expressing the human histamine H1 receptor.

-

Stimulation: Histamine.

-

Inhibitor: Carbinoxamine enantiomers.

-

Assay Principle: The assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, in the presence of LiCl (which blocks IP1 degradation).[17]

-

Detection: Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for detecting IP1 levels.[17][18]

-

Procedure:

-

Pre-incubate cells with varying concentrations of the carbinoxamine enantiomer.

-

Stimulate the cells with a fixed concentration of histamine in the presence of LiCl.

-

Lyse the cells and measure IP1 accumulation using an HTRF-based detection kit.

-

Determine the IC₅₀ value for the inhibition of histamine-stimulated IP1 accumulation.

-

Conclusion

The enantiomers of carbinoxamine maleate present a compelling area for further investigation. While the racemic mixture is a well-established antihistamine, a deeper understanding of the individual contributions of the (+)- and (-)-enantiomers to the overall pharmacological and pharmacokinetic profile is lacking. The conflicting data on stereoselective pharmacokinetics between preclinical and human studies underscores the importance of conducting definitive clinical investigations. The experimental protocols outlined in this guide provide a framework for researchers to elucidate the differential properties of the carbinoxamine enantiomers, which could ultimately lead to the development of a stereochemically pure and potentially more refined therapeutic agent with an optimized efficacy and safety profile.

References

- 1. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbinoxamine: Package Insert / Prescribing Information [drugs.com]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Carbinoxamine: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]

- 6. Carbinoxamine - Wikipedia [en.wikipedia.org]

- 7. Carbinoxamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 8. What is the mechanism of Carbinoxamine Maleate? [synapse.patsnap.com]

- 9. SMPDB [smpdb.ca]

- 10. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (±)-Carbinoxamine | Histamine Receptor | 486-16-8 | Invivochem [invivochem.com]

- 12. Selective Regulation of H1 Histamine Receptor Signaling by G Protein-Coupled Receptor Kinase 2 in Uterine Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biocomppharma.com [biocomppharma.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Human Metabolome Database: HMDB0014886 (Carbinoxamine) Protein Associations [hmdb.ca]

- 16. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

Carbinoxamine Maleate's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Carbinoxamine (B1668352) is a histamine (B1213489) H1 receptor antagonist used for the symptomatic relief of various allergic conditions.[1][2] As a first-generation antihistamine, it is known to readily cross the blood-brain barrier, resulting in a range of central nervous system effects, most notably sedation.[3][4] In addition to its antihistaminic activity, carbinoxamine also possesses anticholinergic properties, which contribute to its overall CNS effect profile.[2][5] Understanding the intricate interactions of carbinoxamine with the CNS is crucial for optimizing its therapeutic use and for the development of newer antihistamines with improved safety profiles.

Mechanism of Action in the Central Nervous System

Carbinoxamine exerts its effects on the CNS primarily through two mechanisms: antagonism of histamine H1 receptors and blockade of muscarinic acetylcholine (B1216132) receptors.[2][6]

-

Histamine H1 Receptor Antagonism: Histamine in the CNS acts as a neurotransmitter that promotes wakefulness. By competitively blocking H1 receptors in the brain, carbinoxamine inhibits the arousal-promoting effects of histamine, leading to sedation and drowsiness.[3][7]

-

Anticholinergic Activity: Carbinoxamine's blockade of muscarinic receptors in the CNS can lead to a variety of effects, including dry mouth, blurred vision, and cognitive impairment.[2][8] These effects are characteristic of many first-generation antihistamines.[7]

Signaling Pathways

The primary signaling pathway affected by carbinoxamine's H1 receptor antagonism in the CNS involves the Gq/11 protein-coupled receptor cascade. Blockade of this receptor prevents histamine-induced activation of phospholipase C, thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a reduction in intracellular calcium release and protein kinase C activation, modulating neuronal excitability.

Pharmacokinetics and CNS Distribution

Carbinoxamine is well absorbed from the gastrointestinal tract and is extensively metabolized by the liver.[9][10][11] Its elimination half-life is reported to be between 10 and 20 hours.[9][10][11]

Data Presentation

Table 1: Pharmacokinetic Parameters of Carbinoxamine Maleate (B1232345)

| Parameter | Value | Reference(s) |

| Time to Maximum Concentration (Tmax) | 1.5 - 5 hours | [9][10][11] |

| Peak Plasma Concentration (Cmax) | ~24 ng/mL (for an 8 mg single dose) | [9][10][11] |

| Area Under the Curve (AUC) | ~286 ng·hr/mL (for an 8 mg single dose) | [9][10][11] |

| Serum Half-life | 10 - 20 hours | [9][10][11] |

As a lipophilic molecule, carbinoxamine readily crosses the blood-brain barrier.[2][12] However, specific quantitative data on the brain-to-plasma concentration ratio for carbinoxamine are not available in the reviewed literature. For context, other first-generation antihistamines have shown significant brain penetration.

Central Nervous System Effects

The primary CNS effects of carbinoxamine are a direct consequence of its H1 receptor antagonism and anticholinergic activity.

Table 2: Documented CNS Effects of Carbinoxamine Maleate

| Effect Category | Specific Effects | Reference(s) |

| Common Depressant Effects | Sedation, Drowsiness, Dizziness, Disturbed coordination | [2][13] |

| Cognitive Effects | Confusion, Impaired cognitive function | [3][7] |

| Stimulant Effects (Paradoxical) | Excitation, Nervousness, Restlessness, Insomnia (more likely in children) | [14] |

| Other Neurological Effects | Tremor, Paresthesia, Blurred vision, Tinnitus, Neuritis | [15] |

| Overdose-Related Effects | Hallucinations, Convulsions | [9][16] |

Experimental Protocols

Detailed experimental protocols for specifically investigating carbinoxamine's CNS effects are not widely published. However, standard methodologies used for other first-generation antihistamines can be adapted.

Radioligand Binding Assay for H1 and Muscarinic Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of carbinoxamine for histamine H1 and muscarinic receptors.

Methodology:

-

Membrane Preparation: Homogenize bovine cerebral cortex tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Binding Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]pyrilamine for H1 receptors or [3H]quinuclidinyl benzilate for muscarinic receptors) and a range of concentrations of carbinoxamine maleate.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of carbinoxamine that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Microdialysis for CNS Distribution

This protocol describes a method to measure the concentration of carbinoxamine in the brain extracellular fluid of a living animal.

Methodology:

-

Surgical Implantation: Anesthetize a laboratory animal (e.g., a rat) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., the striatum or hippocampus).

-

Drug Administration: Administer a known dose of carbinoxamine maleate systemically (e.g., via intraperitoneal injection).

-

Microdialysis Sampling: Perfuse the microdialysis probe with artificial cerebrospinal fluid at a constant flow rate and collect dialysate samples at regular intervals.

-

Sample Analysis: Analyze the concentration of carbinoxamine in the dialysate samples using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Interpretation: Correlate the temporal profile of carbinoxamine in the brain with its plasma concentrations and any observed behavioral changes in the animal.

Conclusion and Future Directions

Carbinoxamine maleate's effects on the central nervous system are a significant aspect of its clinical profile, primarily driven by its ability to cross the blood-brain barrier and interact with H1 and muscarinic receptors. While its sedative properties are well-documented, a more in-depth, quantitative understanding of its CNS pharmacology is needed. Future research should focus on determining the precise binding affinities of carbinoxamine for various CNS receptors and quantifying its brain penetration and receptor occupancy at therapeutic doses. Such data will be invaluable for refining our understanding of its CNS effects and for guiding the development of future antihistamines with improved therapeutic indices. The experimental protocols outlined in this guide provide a framework for undertaking these crucial investigations.

References